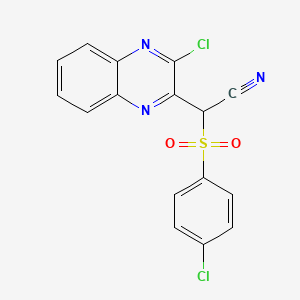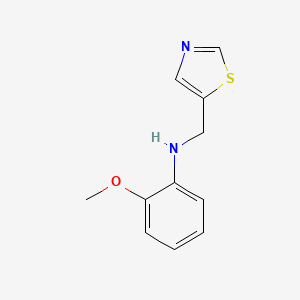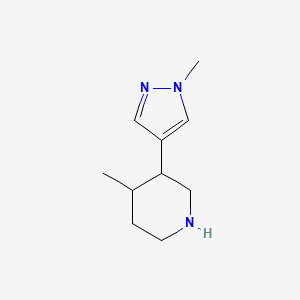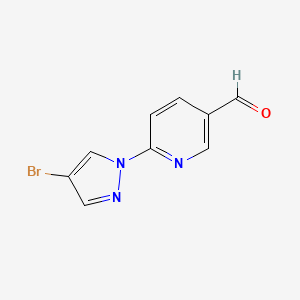
6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromo substituent and the aldehyde functional group makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-pyridinecarboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with various substituents replacing the bromo group.
Oxidation: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-methanol.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.
Wirkmechanismus
The mechanism of action of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and aldehyde groups allows for interactions with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-amine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Comparison: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wider range of chemical reactions compared to its amine or pyrimidine counterparts. This makes it a more versatile intermediate for the synthesis of various derivatives .
Eigenschaften
Molekularformel |
C9H6BrN3O |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
6-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-2-1-7(6-14)3-11-9/h1-6H |
InChI-Schlüssel |
PJTDGLZXBZYPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


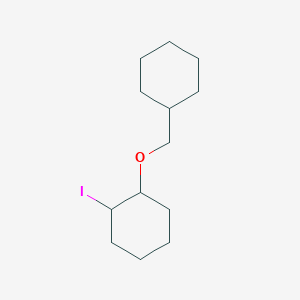
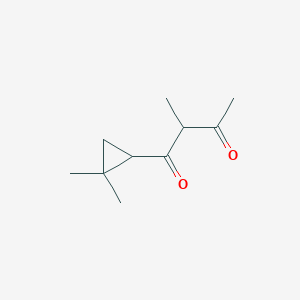
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
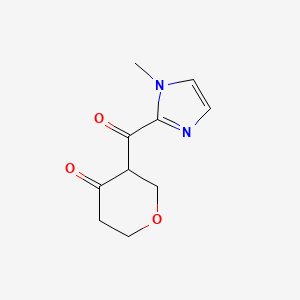
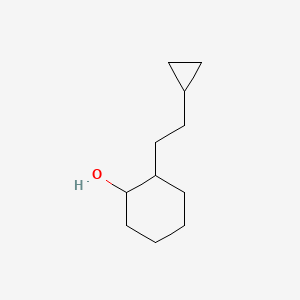
![N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13310983.png)
